molecular formula C24H22N2O2S B4573760 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-isopropylphenoxy)acetamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-isopropylphenoxy)acetamide

Cat. No.: B4573760
M. Wt: 402.5 g/mol
InChI Key: QTDTVBJYUBJXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C24H22N2O2S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.14019912 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of benzothiazole, including compounds structurally related to N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-isopropylphenoxy)acetamide, have shown considerable antitumor activity. For instance, some derivatives bearing different heterocyclic rings have been evaluated for their antitumor potential against various human tumor cell lines, with specific compounds demonstrating significant anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Evaluation

Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been designed, synthesized, and evaluated for anticonvulsant activities. The most active compound among these showed significant efficacy against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, highlighting the potential of benzothiazole acetamide derivatives in anticonvulsant therapy (Nath et al., 2021).

Antimicrobial Agents

Newly synthesized N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides have been evaluated for their antimicrobial activity against a variety of bacterial and fungal species, demonstrating potent effects. This suggests the potential use of these compounds in combating microbial infections (Incerti et al., 2017).

Anti-inflammatory Activity

Compounds incorporating the benzothiazole motif have been investigated for their anti-inflammatory properties. For example, certain derivatives have exhibited both antioxidant and anti-inflammatory activities, suggesting their dual therapeutic potential in inflammation-related disorders (Koppireddi et al., 2013).

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-16(2)17-11-13-18(14-12-17)28-15-23(27)25-20-8-4-3-7-19(20)24-26-21-9-5-6-10-22(21)29-24/h3-14,16H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDTVBJYUBJXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-isopropylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-isopropylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-isopropylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-isopropylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-isopropylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-isopropylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.